molecular formula C10H15BF3KO2 B6174479 potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide CAS No. 2762307-30-0

potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide

Cat. No. B6174479
M. Wt: 274.1
InChI Key:
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Description

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide (KTFB) is a relatively new chemical compound that has found a variety of applications in the scientific research community. It is a boron-based anion that is highly reactive and has been used in a number of different experiments and applications. KTFB is an effective and convenient reagent for the synthesis of organic molecules, and has been used in a variety of different organic synthesis reactions. In addition, KTFB has been used in a number of different scientific research applications, such as the synthesis of polymers, the synthesis of peptides, and the synthesis of carbohydrates.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide' involves the reaction of 4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-ylboronic acid with potassium trifluoroborate in the presence of a base, followed by the addition of a suitable reagent to form the boranuide derivative.

Starting Materials
4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-ylboronic acid, potassium trifluoroborate, base, suitable reagent

Reaction
Step 1: Dissolve 4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-ylboronic acid and potassium trifluoroborate in a suitable solvent., Step 2: Add a base to the reaction mixture and stir for a suitable time period., Step 3: Add a suitable reagent to the reaction mixture and stir for a suitable time period., Step 4: Isolate the product by filtration or other suitable method and purify it by recrystallization or other suitable method.

Scientific Research Applications

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide has a variety of scientific research applications. It has been used in the synthesis of polymers, peptides, and carbohydrates. In addition, potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide has been used in the synthesis of organic molecules, and has been used in a number of different organic synthesis reactions. Furthermore, potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide has been used in the synthesis of a variety of different heterocyclic compounds.

Mechanism Of Action

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide is a highly reactive anion, and its mechanism of action is based on its ability to form strong covalent bonds with a variety of different molecules. potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide is able to form strong covalent bonds with organic molecules, as well as with heterocyclic compounds. Additionally, potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide is able to form strong covalent bonds with peptides and carbohydrates, as well as with polymers.

Biochemical And Physiological Effects

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide has a number of biochemical and physiological effects. In particular, potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition can lead to an increase in the levels of acetylcholine in the body, which can have a variety of different effects. Additionally, potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters in the body. This inhibition can lead to an increase in the levels of monoamine neurotransmitters in the body, which can have a variety of different effects.

Advantages And Limitations For Lab Experiments

The advantages of using potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide in laboratory experiments include its high reactivity and its ability to form strong covalent bonds with a variety of different molecules. Additionally, potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide is relatively inexpensive and can be easily synthesized using a variety of different methods. The main limitation of using potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide in laboratory experiments is its potential toxicity. potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide is toxic and should be handled with care in order to avoid any potential health risks.

Future Directions

The potential future directions for the use of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide in scientific research include its use in the synthesis of novel drugs and pharmaceuticals, the development of new catalysts, the development of new materials, and the development of new methods of organic synthesis. Additionally, potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide could be used in the development of new biosensors and diagnostics, as well as in the development of new imaging techniques. Finally, potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide could be used in the development of new methods of drug delivery and drug targeting.

properties

CAS RN

2762307-30-0

Product Name

potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide

Molecular Formula

C10H15BF3KO2

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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